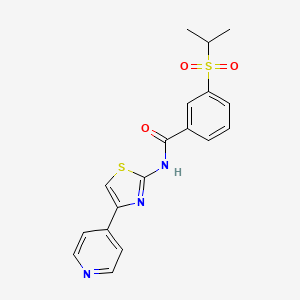

3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a pyridinyl-thiazolyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a halopyridine derivative.

Sulfonylation: The isopropylsulfonyl group is introduced via sulfonylation of the benzamide core, typically using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the thiazole-pyridine moiety with the sulfonylated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The benzamide and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-pyridinyl)thiazole-2-thiol

- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine

- Trifluoromethylpyridine derivatives

Uniqueness

3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropylsulfonyl group enhances its solubility and stability, while the thiazole and pyridine rings contribute to its binding affinity and specificity for molecular targets.

Biologische Aktivität

3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C17H18N4O2S

- Molecular Weight : 342.41 g/mol

- Key Functional Groups :

- Isopropylsulfonyl group

- Thiazole ring

- Pyridine moiety

- Benzamide structure

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including kinases involved in signal transduction pathways.

- Receptor Binding : It exhibits high affinity for specific receptors, which may influence neurotransmitter release and modulation.

- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, particularly against RNA viruses.

Antiviral Activity

Recent studies have indicated that derivatives of thiazole and benzamide compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have been tested against various viral strains, demonstrating IC50 values in the low micromolar range, indicating effective inhibition of viral replication .

Anticancer Potential

Research has also focused on the anticancer properties of thiazole-based compounds. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through pathways involving caspases and mitochondrial dysfunction .

Case Studies and Research Findings

Specific Findings

- mGlu1 Receptor Binding : A study demonstrated that a closely related compound exhibited a binding affinity (K(i)) of 13.6 nM for the mGlu1 receptor, suggesting potential applications in neuropharmacology .

- Antiviral Efficacy : Another investigation revealed that certain thiazole derivatives showed remarkable antiviral activity against Hepatitis C virus with IC50 values around 0.35 μM, highlighting their potential as therapeutic agents .

- Cytotoxic Effects : In cancer research, derivatives were tested for cytotoxicity against various cancer cell lines, showing promising results with effective concentrations leading to cell death via apoptosis .

Q & A

Q. Basic: What synthetic strategies are recommended for optimizing the yield of 3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis of this compound can be optimized using multi-step protocols involving nucleophilic substitution and coupling reactions. For example:

- Step 1: Introduce the isopropylsulfonyl group via sulfonation of a benzamide precursor using chlorosulfonic acid, followed by reaction with isopropylamine .

- Step 2: Couple the thiazole-2-amine moiety (4-(pyridin-4-yl)thiazol-2-amine) to the sulfonated benzamide using carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 50–60°C for 12–24 hours .

- Yield Improvement: Adjust solvent polarity (e.g., DMF → THF) or use microwave-assisted synthesis to reduce reaction time .

Q. Advanced: How can computational modeling elucidate the compound’s binding affinity to tyrosine kinase targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the pyridinyl-thiazole moiety and ATP-binding pockets of kinases (e.g., c-Src). The isopropylsulfonyl group may enhance hydrophobic interactions with conserved residues (e.g., Leu273 in EGFR) .

- MD Simulations: Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond persistence to validate binding modes .

- Contradictions: If experimental IC50 values conflict with docking scores, re-evaluate protonation states (e.g., pyridine nitrogen pKa) or solvation effects using COSMO-RS .

Q. Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Use 1H- and 13C-NMR to verify sulfonyl group integration (δ 1.3 ppm for isopropyl CH3) and pyridinyl-thiazole aromatic protons (δ 7.5–8.5 ppm) .

- HPLC-MS: Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with ESI-MS to confirm molecular ion [M+H]+ and detect impurities (<1%) .

- Elemental Analysis: Validate empirical formula with ≤0.3% deviation between calculated and observed C, H, N, S values .

Q. Advanced: How can researchers resolve discrepancies in enzyme inhibition data across assays?

Methodological Answer:

- Assay Conditions: Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ionic strength, which may alter sulfonyl group ionization and target binding .

- Orthogonal Validation: Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of enzymatic activity .

- Data Normalization: Apply Z-factor analysis to account for variability in high-throughput screening, ensuring signal-to-noise ratios >0.5 .

Q. Basic: What functional groups dictate the compound’s reactivity and pharmacological profile?

Methodological Answer:

- Sulfonyl Group: Enhances metabolic stability and hydrogen-bond acceptor capacity (logP reduction by ~0.5 units) .

- Pyridinyl-Thiazole Core: Acts as a kinase hinge-binding motif; substitution at the 4-position of pyridine modulates selectivity (e.g., c-Met vs. VEGFR2) .

- Benzamide Linker: Optimize substituents (e.g., electron-withdrawing groups) to improve solubility via amide hydration .

Q. Advanced: How does the isopropylsulfonyl group influence ADME compared to trifluoromethyl analogs?

Methodological Answer:

- Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH) to compare clearance rates. Isopropylsulfonyl may reduce CYP3A4-mediated oxidation vs. trifluoromethyl groups .

- Permeability: Use Caco-2 cell monolayers to measure Papp. Sulfonyl groups typically lower permeability (logP ~2.5) but improve aqueous solubility (>50 µM) .

- Toxicity Screening: Assess hERG inhibition (patch-clamp) and Ames test results; sulfonyl derivatives often exhibit lower cardiotoxicity risk than trifluoromethyl analogs .

Q. Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing isopropylsulfonyl with cyclopropylsulfonyl) and test against kinase panels .

- Multivariate Analysis: Apply QSAR models using descriptors like topological polar surface area (TPSA) and molar refractivity to predict activity cliffs .

- Crystallography: Co-crystallize lead analogs with target enzymes (e.g., PDB deposition) to validate SAR hypotheses .

Eigenschaften

IUPAC Name |

3-propan-2-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-5-3-4-14(10-15)17(22)21-18-20-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMLYYOEAVGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.